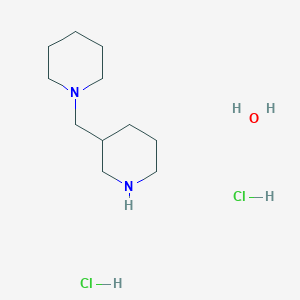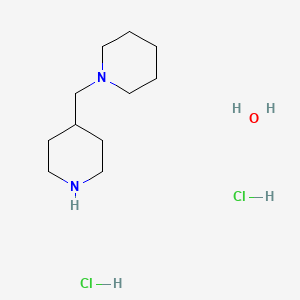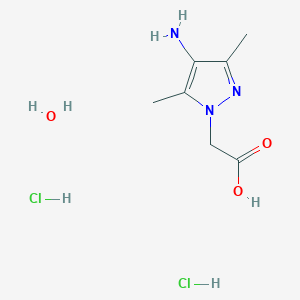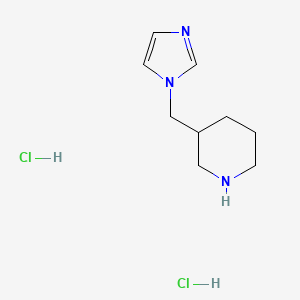![molecular formula C19H30N2O B3807689 2-[1-cyclopentyl-4-(2-methylbenzyl)-2-piperazinyl]ethanol](/img/structure/B3807689.png)
2-[1-cyclopentyl-4-(2-methylbenzyl)-2-piperazinyl]ethanol
Übersicht
Beschreibung
2-[1-cyclopentyl-4-(2-methylbenzyl)-2-piperazinyl]ethanol, also known as SB-334867, is a selective antagonist of the orexin-1 receptor. This compound has been extensively studied in the field of neuroscience due to its potential therapeutic applications in the treatment of sleep disorders, addiction, and obesity.
Wirkmechanismus
2-[1-cyclopentyl-4-(2-methylbenzyl)-2-piperazinyl]ethanol is a selective antagonist of the orexin-1 receptor, which is primarily expressed in the hypothalamus. Orexin neurons release the neuropeptides orexin-A and orexin-B, which bind to both orexin-1 and orexin-2 receptors to regulate wakefulness, appetite, and other physiological processes.
By blocking the orexin-1 receptor, 2-[1-cyclopentyl-4-(2-methylbenzyl)-2-piperazinyl]ethanol decreases the activity of orexin neurons and reduces their effects on downstream physiological processes. This mechanism of action is thought to underlie the therapeutic effects of 2-[1-cyclopentyl-4-(2-methylbenzyl)-2-piperazinyl]ethanol in sleep disorders, addiction, and obesity.
Biochemical and Physiological Effects:
The biochemical and physiological effects of 2-[1-cyclopentyl-4-(2-methylbenzyl)-2-piperazinyl]ethanol have been extensively studied in animal models. In addition to its effects on sleep, addiction, and obesity, 2-[1-cyclopentyl-4-(2-methylbenzyl)-2-piperazinyl]ethanol has also been shown to affect other physiological processes such as stress response, pain perception, and cardiovascular function.
Vorteile Und Einschränkungen Für Laborexperimente
One of the main advantages of 2-[1-cyclopentyl-4-(2-methylbenzyl)-2-piperazinyl]ethanol is its selectivity for the orexin-1 receptor, which allows for more specific targeting of orexin neurons compared to non-selective antagonists. This can be particularly useful in studying the role of orexin neurons in various physiological processes.
However, one limitation of 2-[1-cyclopentyl-4-(2-methylbenzyl)-2-piperazinyl]ethanol is its relatively low potency, which can make it difficult to achieve consistent effects in animal models. Additionally, the effects of 2-[1-cyclopentyl-4-(2-methylbenzyl)-2-piperazinyl]ethanol may be influenced by factors such as age, sex, and genetic background, which can complicate interpretation of results.
Zukünftige Richtungen
There are several future directions for research on 2-[1-cyclopentyl-4-(2-methylbenzyl)-2-piperazinyl]ethanol. One area of interest is in the development of more potent and selective orexin-1 receptor antagonists, which could improve the efficacy of 2-[1-cyclopentyl-4-(2-methylbenzyl)-2-piperazinyl]ethanol in various therapeutic applications.
Another area of research is in the identification of biomarkers that could predict individual responses to 2-[1-cyclopentyl-4-(2-methylbenzyl)-2-piperazinyl]ethanol and other orexin-1 receptor antagonists. This could help to personalize treatment for sleep disorders, addiction, and obesity.
Finally, there is also interest in investigating the role of orexin neurons in other physiological processes beyond those currently studied. For example, orexin neurons have been implicated in the regulation of immune function and gastrointestinal motility, and further research in these areas could provide new insights into the functions of orexin neurons and their potential therapeutic applications.
Wissenschaftliche Forschungsanwendungen
2-[1-cyclopentyl-4-(2-methylbenzyl)-2-piperazinyl]ethanol has been extensively studied in animal models to investigate its potential therapeutic applications. One of the main areas of research has been in the treatment of sleep disorders such as narcolepsy and insomnia. Orexin neurons in the hypothalamus are known to play a key role in regulating wakefulness, and 2-[1-cyclopentyl-4-(2-methylbenzyl)-2-piperazinyl]ethanol has been shown to decrease wakefulness and increase sleep time in animal models.
Another area of research has been in the treatment of addiction. Orexin neurons have been implicated in the reward pathway and drug-seeking behavior, and 2-[1-cyclopentyl-4-(2-methylbenzyl)-2-piperazinyl]ethanol has been shown to reduce the reinforcing effects of drugs such as cocaine and nicotine in animal models.
Finally, 2-[1-cyclopentyl-4-(2-methylbenzyl)-2-piperazinyl]ethanol has also been studied in the context of obesity. Orexin neurons have been shown to play a role in regulating appetite and energy expenditure, and 2-[1-cyclopentyl-4-(2-methylbenzyl)-2-piperazinyl]ethanol has been shown to decrease food intake and body weight in animal models.
Eigenschaften
IUPAC Name |
2-[1-cyclopentyl-4-[(2-methylphenyl)methyl]piperazin-2-yl]ethanol | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H30N2O/c1-16-6-2-3-7-17(16)14-20-11-12-21(18-8-4-5-9-18)19(15-20)10-13-22/h2-3,6-7,18-19,22H,4-5,8-15H2,1H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HVLQAWNCFLQCHO-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=CC=C1CN2CCN(C(C2)CCO)C3CCCC3 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H30N2O | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
302.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.






![2-{[6-(3-fluoro-4-methylphenyl)pyrimidin-4-yl]amino}ethanol](/img/structure/B3807648.png)
![1-[3-(2-ethyl-1H-imidazol-1-yl)propyl]-5-oxopyrrolidine-3-carboxylic acid](/img/structure/B3807651.png)



![methyl 5-[(4-oxo-4H-chromen-2-yl)carbonyl]-5,6,7,8-tetrahydro-4H-pyrazolo[1,5-a][1,4]diazepine-2-carboxylate](/img/structure/B3807681.png)



![N-{[2-(cycloheptylsulfonyl)-1-(2-methoxyethyl)-1H-imidazol-5-yl]methyl}-N-methyl-1-(2-pyridinyl)ethanamine](/img/structure/B3807708.png)
![ethyl 4-{1-[3-(1,2-oxazinan-2-yl)propanoyl]-3-piperidinyl}-1-piperazinecarboxylate](/img/structure/B3807719.png)